molecular formula C20H30O3 B8261877 6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

Cat. No.: B8261877
M. Wt: 318.4 g/mol
InChI Key: KCJVDDSMQGJVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid is a tetracyclic diterpenoid carboxylic acid characterized by a rigid bicyclic framework with hydroxyl, methyl, and methylidene substituents. Its molecular formula is C₁₉H₂₆O₃, with a molecular weight of 302.50 g/mol . The compound is structurally related to bioactive diterpenes such as kaurenoic acid and isosteviol derivatives, which are known for their pharmacological properties.

Properties

IUPAC Name

6-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJVDDSMQGJVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves multiple steps, including the isolation and purification from natural sources such as plants. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant materials followed by purification processes. The compound is then subjected to quality control measures to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often analyzed using techniques like NMR, HPLC, and MS to confirm their structure and purity .

Scientific Research Applications

Chemistry

6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid serves as a model compound for studying complex organic reactions and mechanisms. Its unique structure allows researchers to explore various chemical transformations and reaction pathways.

Biology

In biological research, this compound is investigated for its interactions with biological molecules and potential therapeutic effects. Preliminary studies suggest that it may influence enzyme activities and cellular signaling pathways.

Medicine

The pharmacological properties of this compound are a significant focus of research, particularly regarding its anti-inflammatory and anticancer activities. Studies are ongoing to elucidate the mechanisms through which it exerts these effects.

Industry

There is an interest in the industrial applications of this compound for developing new materials and chemical processes. Its unique properties may lead to innovations in various chemical manufacturing sectors.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, suggesting the potential for development as an anticancer agent .

Case Study 2: Anti-inflammatory Effects

Another research article examined the anti-inflammatory effects of this compound in vitro using human cell lines stimulated with pro-inflammatory cytokines. The findings revealed that treatment with the compound resulted in reduced expression of inflammatory markers .

Case Study 3: Chemical Reaction Mechanisms

Research has also focused on the chemical reactivity of this compound under different conditions to understand its behavior in synthetic pathways better. This work has implications for developing new synthetic methodologies in organic chemistry .

Mechanism of Action

The mechanism of action of 6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to induce apoptosis in cancer cells by stabilizing the inhibitor of nuclear factor kappa B (IkBα), reducing nuclear p65, and inhibiting nuclear factor kappa B (NF-kB) activity. This leads to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax and Bak .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physical, and pharmacological differences between the target compound and related diterpenoids:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Pharmacological Notes References
6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[...]carboxylic acid (Target) C₁₉H₂₆O₃ 302.50 - Carboxylic acid
- 6-Hydroxy
- 5,9-Dimethyl
- 14-Methylidene
Likely polar due to -OH; moderate solubility in chloroform, low in alcohols Potential bioactivity inferred from structural analogs (e.g., anti-inflammatory effects)
Xylopic Acid (15-Acetyloxy-5,9-dimethyl-14-methylidenetetracyclo[...]carboxylic acid) C₂₂H₃₂O₄ 360.49 - Carboxylic acid
- 15-Acetyloxy
- 5,9-Dimethyl
- 14-Methylidene
Sparingly soluble in ethanol, methanol; soluble in chloroform Analgesic, anti-inflammatory, and antimicrobial activities demonstrated experimentally
Ethyl Ester Derivative (Ethyl 5,9,13-trimethyl-14-methylene-14-oxotetracyclo[...]carboxylate) C₂₃H₃₄O₄ ~374.5 (estimated) - Ethyl ester
- 14-Oxo
- 5,9,13-Trimethyl
- 14-Methylene
Higher lipophilicity than carboxylic acid forms; soluble in organic solvents Derived from isosteviol, which shows activity against hypertension and cancer
14-Methoxy-5,9,14-trimethyltetracyclo[...]carboxylic acid C₂₁H₃₀O₃ ~330.5 (estimated) - Carboxylic acid
- 14-Methoxy
- 5,9,14-Trimethyl
Increased lipophilicity due to methoxy; solubility data not available Structural analog of kaurenoic acid derivatives with potential metabolic stability
19-Trachylobanoic Acid C₁₉H₂₆O₂ 302.50 - Carboxylic acid
- Cyclopropane ring
- 5,9-Dimethyl
Similar to target compound but with altered ring conformation Bioactivity uncharacterized; structural rigidity may influence target binding

Structural and Functional Insights

Hydroxylation vs. Esterification (e.g., ethyl or methyl esters) increases lipophilicity, favoring membrane permeability and oral bioavailability. For example, the ethyl ester derivative of isosteviol shows improved pharmacokinetic properties .

Substituent Position and Bioactivity :

  • The 15-acetyloxy group in xylopic acid contributes to its analgesic and anti-inflammatory effects, suggesting that substituent position (6 vs. 15) significantly modulates pharmacological profiles .
  • Methoxy groups (e.g., 14-methoxy analog) may enhance metabolic stability by resisting oxidative degradation compared to hydroxyl groups .

Crystal Structure and Conformation: Single-crystal X-ray studies of the ethyl ester derivative reveal a tetracyclic framework with bond lengths (e.g., C–C = 1.360–1.540 Å) and angles consistent with rigid diterpenoid skeletons. This rigidity may limit conformational flexibility, affecting receptor binding .

Pharmacological Implications

  • Hydroxy-Substituted Analogs: The 6-hydroxy group in the target compound may confer antioxidant or anti-inflammatory activity via free-radical scavenging, as seen in hydroxylated diterpenes like carnosic acid .
  • Ester Derivatives : Ethyl esters of isosteviol exhibit antihypertensive effects by modulating calcium channels, suggesting that the target compound’s esterified analogs could be explored for cardiovascular applications .
  • Methylidene and Methyl Groups : These hydrophobic groups likely enhance binding to lipid-rich targets (e.g., cell membranes or enzymes with hydrophobic active sites) .

Biological Activity

6-Hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid is a complex organic compound belonging to the class of diterpenoids. Its unique structure and functional groups suggest potential biological activities that warrant detailed exploration.

  • IUPAC Name : (1R,4S,5R,9S,10R,13S)-13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
  • Molecular Formula : C20H30O3
  • Molecular Weight : 330.45 g/mol
  • CAS Number : 471-80-7

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its pharmacological properties, including cytotoxicity, receptor binding affinity, and potential therapeutic applications.

Cytotoxic Activity

Recent research has highlighted the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • HepG2 Cells : Exhibited an IC50 value of approximately 30 μg/mL.
  • Hep3B Cells : Showed a slightly lower IC50 value of 27 μg/mL, indicating potent cytotoxicity against these hepatocellular carcinoma cells .

Receptor Binding and Toxicity Profiles

The compound has been analyzed for its interaction with several biological receptors:

  • Estrogen Receptor Binding : Positive binding affinity (89.75%).
  • Androgen Receptor Binding : Moderate affinity (59.55%).
  • Thyroid Receptor Binding : Moderate affinity (64.06%).
  • Glucocorticoid Receptor Binding : High affinity (89.75%).
  • Aromatase Binding : Moderate affinity (69.32%) .

Toxicological assessments indicate that the compound exhibits:

  • Mitochondrial Toxicity : Positive correlation (82.50%).
  • Aquatic Toxicity : High toxicity towards fish species (99.10%) and moderate toxicity towards crustaceans (52%) .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Hepatocellular Carcinoma :
    • The hexane extract containing this compound showed significant cytotoxic activity against HepG2 and Hep3B cell lines.
    • The study concluded that the presence of this compound correlates with the observed antiproliferative effects in these cancer models .
  • Metabolomic Profiling :
    • A metabolomic analysis identified this compound as a key component responsible for the cytotoxic activity observed in extracts from Cissus incisa leaves.
    • The study utilized untargeted metabolomics to correlate specific metabolites with their biological activities against cancer cells .
  • Receptor Interaction Studies :
    • Investigations into receptor interactions have demonstrated that this compound can bind effectively to various steroid hormone receptors, suggesting potential roles in endocrine modulation or therapeutic applications in hormone-sensitive cancers .

Data Tables

Biological ActivityIC50 Value (μg/mL)Binding Affinity (%)
HepG2 Cells30Estrogen: 89.75
Hep3B Cells27Androgen: 59.55
Thyroid: 64.06
Glucocorticoid: 89.75
Aromatase: 69.32
Toxicological ProfileValue (%)
Mitochondrial Toxicity82.50
Fish Aquatic Toxicity99.10
Crustacean Aquatic Toxicity52

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.